
Diethyl (6-methyl-2-pyridyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (6-methyl-2-pyridyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 6-methyl-2-pyridyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (6-methyl-2-pyridyl)phosphonate typically involves the reaction of sodium diethylphosphite with N-methoxypyridinium methosulfate in an inert solvent at low temperatures (between -15°C to -5°C). This reaction yields this compound with a yield of approximately 69% .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl (6-methyl-2-pyridyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the reagents used.
Applications De Recherche Scientifique
Diethyl (6-methyl-2-pyridyl)phosphonate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organophosphorus compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological systems.
Mécanisme D'action
The mechanism of action of diethyl (6-methyl-2-pyridyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it a potent inhibitor of enzymes that require metal ions for their activity. The compound can also participate in various biochemical pathways, affecting cellular processes .
Comparaison Avec Des Composés Similaires
- Diethyl (2-pyridyl)phosphonate
- Diethyl (4-methyl-2-pyridyl)phosphonate
- Diethyl (2-pyridyl)phosphonic acid
Comparison: Diethyl (6-methyl-2-pyridyl)phosphonate is unique due to the presence of the 6-methyl group, which can influence its reactivity and binding properties compared to other pyridyl phosphonates. This structural difference can lead to variations in its chemical behavior and applications .
Propriétés
Formule moléculaire |
C10H16NO3P |
|---|---|
Poids moléculaire |
229.21 g/mol |
Nom IUPAC |
2-diethoxyphosphoryl-6-methylpyridine |
InChI |
InChI=1S/C10H16NO3P/c1-4-13-15(12,14-5-2)10-8-6-7-9(3)11-10/h6-8H,4-5H2,1-3H3 |
Clé InChI |
ZBYNXGJVSZXAMP-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1=CC=CC(=N1)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B13710028.png)
![2-Ethylnaphtho[2,1-d]oxazole-4,5-dione](/img/structure/B13710029.png)
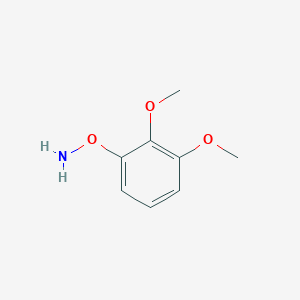
![N-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}acetamide](/img/structure/B13710037.png)
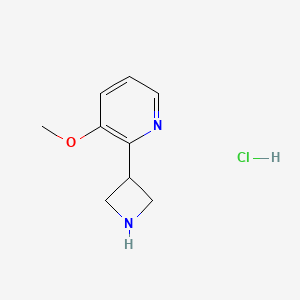
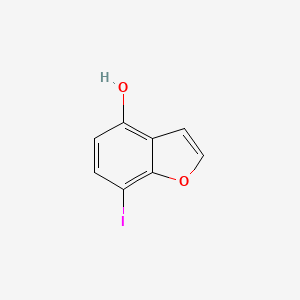
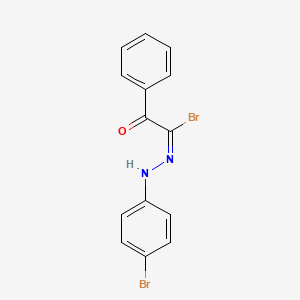
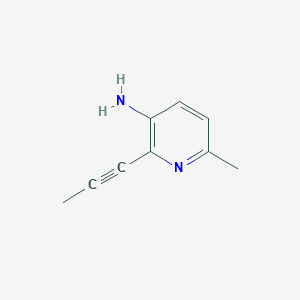
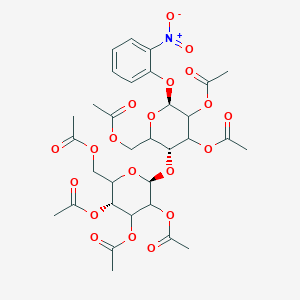

![Bis[4-(tert-butyl)phenyl]dichlorosilane](/img/structure/B13710080.png)
![3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,21-octaen-6-yl]propane-1-sulfonic acid](/img/structure/B13710092.png)


